9,9'-Bi-9H-fluorene, 9,9'-dimethoxy-
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Overview
Description
9,9’-Bi-9H-fluorene, 9,9’-dimethoxy- is a synthetic compound with the molecular formula C28H22O2 and a molecular weight of 390.47 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two methoxy groups attached to the fluorene core.
Preparation Methods
The synthesis of 9,9’-Bi-9H-fluorene, 9,9’-dimethoxy- typically involves the reaction of fluorene with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
9,9’-Bi-9H-fluorene, 9,9’-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydrofluorenes.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,9’-Bi-9H-fluorene, 9,9’-dimethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 9,9’-Bi-9H-fluorene, 9,9’-dimethoxy- involves its ability to act as a Lewis acid, accepting electrons from other molecules. This property enables it to form complexes with transition metal ions, which can be utilized in various catalytic processes .
Comparison with Similar Compounds
Similar compounds to 9,9’-Bi-9H-fluorene, 9,9’-dimethoxy- include:
9,9’-Bi-9H-fluorene: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
9,9’-Dimethyl-9,9’-bi(9H-fluorene): Contains methyl groups instead of methoxy groups, affecting its solubility and reactivity.
9,9’-Bi-9H-fluorene, 9,9’-dihydroxy-: Has hydroxyl groups instead of methoxy groups, which can participate in hydrogen bonding and affect its physical properties.
The uniqueness of 9,9’-Bi-9H-fluorene, 9,9’-dimethoxy- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
50616-99-4 |
---|---|
Molecular Formula |
C28H22O2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
9-methoxy-9-(9-methoxyfluoren-9-yl)fluorene |
InChI |
InChI=1S/C28H22O2/c1-29-27(23-15-7-3-11-19(23)20-12-4-8-16-24(20)27)28(30-2)25-17-9-5-13-21(25)22-14-6-10-18-26(22)28/h3-18H,1-2H3 |
InChI Key |
SIJBEGKIDJGUSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2=CC=CC=C2C3=CC=CC=C31)C4(C5=CC=CC=C5C6=CC=CC=C64)OC |
Origin of Product |
United States |
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